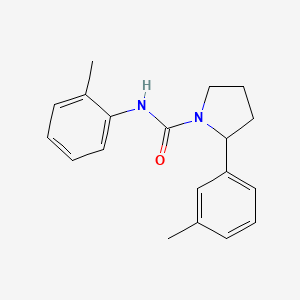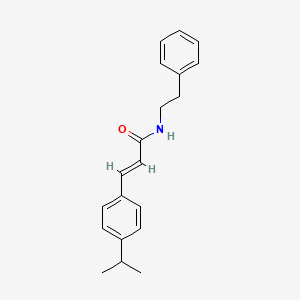
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone (HMMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMMP is a derivative of the opioid analgesic fentanyl, which is widely used for pain management. However, HMMP has unique properties that make it a promising candidate for various biomedical applications.
Applications De Recherche Scientifique
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic properties and has been shown to be effective in treating neuropathic pain in animal models. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is not fully understood, but it is believed to act through the mu-opioid receptor. 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to bind to the mu-opioid receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to analgesia.
Biochemical and Physiological Effects
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to produce potent analgesia in animal models, with a duration of action that is longer than that of fentanyl. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been found to produce less respiratory depression and constipation than fentanyl, which are common side effects of opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is highly potent, which allows for the use of lower doses in experiments. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has a longer duration of action than fentanyl, which reduces the need for frequent dosing. However, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is also highly addictive and has the potential for abuse, which must be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for research on 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is the development of new analogs of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone that exhibit improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone and its potential for use in the treatment of addiction. Finally, more studies are needed to investigate the safety and efficacy of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone in human subjects.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone involves the reaction of 3-methylbenzyl chloride with piperidine, followed by the reduction of the resulting N-benzylpiperidine with lithium aluminum hydride. The final step involves the oxidation of the resulting N-benzyl-3-hydroxypiperidine with manganese dioxide to obtain 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone.
Propriétés
IUPAC Name |
3-hydroxy-1-[(3-methylphenyl)methyl]-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16-7-5-8-17(13-16)14-21-12-6-9-19(23,18(21)22)15-20-10-3-2-4-11-20/h5,7-8,13,23H,2-4,6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYZYAZOJRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-methoxy-4-(methylthio)benzoyl]morpholine](/img/structure/B6007685.png)
![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007696.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)

![methyl {2-[4-(2-fluorophenyl)-1-piperazinyl]-6-oxo-1,6-dihydro-4-pyrimidinyl}acetate](/img/structure/B6007716.png)
![methyl 3-({[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}carbonyl)benzoate](/img/structure/B6007725.png)
![N-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B6007732.png)
![2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6007742.png)
![{2-[(4-{[(4-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6007757.png)

![2-[(4-fluorobenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007767.png)

![N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6007784.png)